molecular formula C19H28ClN5O4 B12307869 (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7)

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7)

Cat. No.: B12307869
M. Wt: 433.0 g/mol
InChI Key: YTNKWDJILNVLGX-IMFUZPKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) is a deuterated form of Alfuzosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of Alfuzosin, as the presence of deuterium can alter the metabolic stability and absorption of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) typically involves the incorporation of deuterium atoms into the Alfuzosin molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired deuterated compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alfuzosin.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions.

    Biological Research: Employed in studies related to its effects on cellular and molecular levels.

Mechanism of Action

The mechanism of action of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound helps relax the smooth muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms of BPH. The presence of deuterium may alter the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Alfuzosin: The non-deuterated form of the compound.

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.

    Doxazosin: A similar compound with a longer half-life and different pharmacokinetic profile.

Uniqueness

(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) is unique due to the presence of deuterium, which can enhance its metabolic stability and provide more accurate pharmacokinetic data. This makes it a valuable tool in scientific research for studying the behavior of Alfuzosin in the body.

Properties

Molecular Formula

C19H28ClN5O4

Molecular Weight

433.0 g/mol

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i4D2,6D2,9D2,14D;

InChI Key

YTNKWDJILNVLGX-IMFUZPKQSA-N

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H].Cl

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.